molecular formula C25H24N4O3S B2950887 N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-01-4

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B2950887
CAS No.: 879921-01-4
M. Wt: 460.55
InChI Key: LLACGMJGIMFXSA-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide, commonly known as BSQ, is a chemical compound that belongs to the class of quinoline-based sulfonamides. BSQ has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of BSQ is not fully understood. However, it is believed that BSQ exerts its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in cancer growth, inflammation, and bacterial infection. BSQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. In addition, BSQ has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
BSQ has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, BSQ has been shown to disrupt the bacterial cell membrane, leading to bacterial death.

Advantages and Limitations for Lab Experiments

One of the main advantages of BSQ is its broad-spectrum activity against various diseases such as cancer, inflammation, and bacterial infection. BSQ has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of BSQ is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of BSQ. One direction is to optimize the synthesis method of BSQ to obtain a higher yield of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BSQ in animal models to determine its efficacy and toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of BSQ and to identify potential drug targets. Finally, the development of novel BSQ derivatives with improved solubility and bioavailability is also an important direction for future research.

Synthesis Methods

BSQ can be synthesized by reacting 4-aminophenylsulfonamide with 2-chloro-4-nitropyridine to form 2-(4-nitrophenylsulfonamido)pyridine. This intermediate is then reacted with 4-chloroquinoline-2-carboxylic acid to form BSQ. The synthesis of BSQ is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

BSQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. BSQ has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, BSQ has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria.

Properties

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-3-17(2)29-33(31,32)20-10-8-19(9-11-20)27-25(30)22-16-24(18-12-14-26-15-13-18)28-23-7-5-4-6-21(22)23/h4-17,29H,3H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLACGMJGIMFXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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